Pimonidazole hydrochloride

Content Navigation

CAS Number

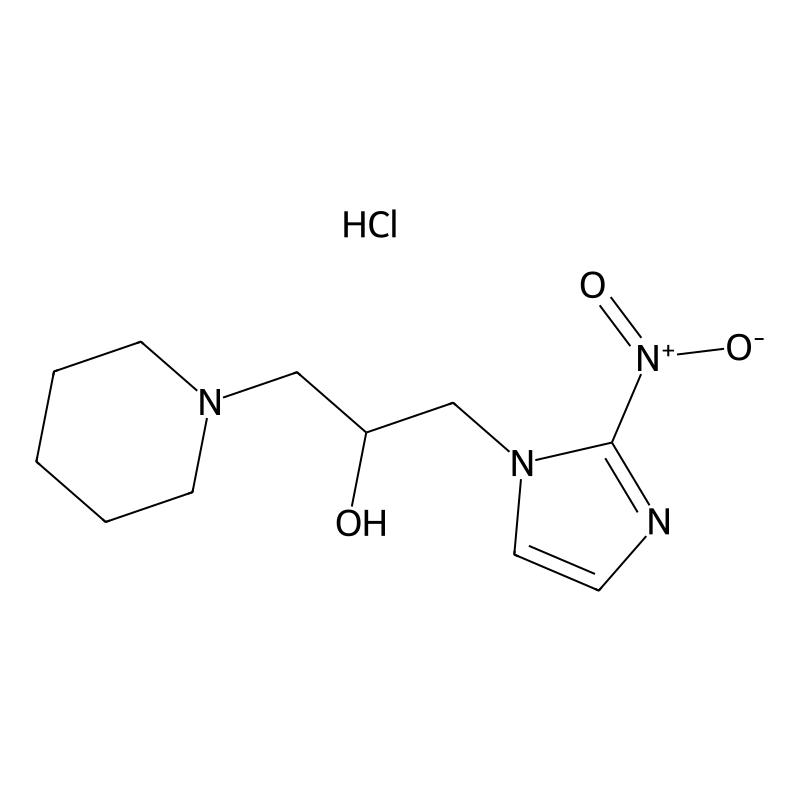

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pimonidazole hydrochloride is a 2-nitroimidazole compound known for its selective binding to hypoxic tissues. It is utilized primarily as a marker for hypoxia in biological research and clinical studies. The compound exhibits a high degree of water solubility and penetrates various tissues, including the brain, where it accumulates at concentrations significantly higher than those found in plasma. This unique property allows for effective detection of hypoxic conditions within tumors and other tissues .

Pimonidazole hydrochloride is primarily recognized for its ability to selectively label hypoxic cells. The binding of pimonidazole to thiol groups is directly proportional to the level of hypoxia present within tissues, making it an invaluable tool for assessing tumor microenvironments . Its biological activity extends to potential radiosensitizing effects, enhancing the efficacy of radiation therapy in cancer treatment by targeting hypoxic tumor regions .

The synthesis of pimonidazole hydrochloride typically involves the following steps:

- Formation of 2-Nitroimidazole: The initial step involves synthesizing the 2-nitroimidazole core structure through various organic reactions.

- Hydrochloride Salt Formation: The free base form of pimonidazole is then converted into its hydrochloride salt to enhance solubility and stability.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological applications .

Pimonidazole hydrochloride has several applications, including:

- Hypoxia Detection: It is widely used in research to identify and quantify hypoxic regions within tumors and other tissues.

- Cancer Therapy: Its potential as a radiosensitizer makes it a candidate for enhancing radiation therapy effectiveness.

- Biomarker Studies: Pimonidazole serves as a biomarker in various studies examining the role of hypoxia in disease progression and treatment responses .

Several compounds exhibit similar properties to pimonidazole hydrochloride, primarily functioning as hypoxia markers or radiosensitizers. Below are some notable examples:

Pimonidazole hydrochloride stands out due to its specific binding characteristics under low oxygen conditions and its ability to form stable adducts with biomolecules, making it particularly effective for studying tumor hypoxia compared to other compounds.

The hypoxia-selective activation of pimonidazole hydrochloride fundamentally depends on electron transfer mechanisms that operate preferentially under low-oxygen conditions. The compound undergoes reductive activation through enzymatic systems that catalyze electron transfer reactions, with the nitro group serving as the primary electron acceptor [1] [2] [3].

Hydrogenase-Mediated Reduction Pathways

Highly-purified bidirectional hydrogenase 1 from Clostridium pasteurianum demonstrates the capacity to rapidly reduce nitroimidazole compounds including pimonidazole through an electron carrier-coupled mechanism [4] [5]. This enzymatic system requires specific electron carriers including ferredoxin, flavin coenzymes FAD and FMN, and low potential electron carrier dyes such as methyl-viologen and benzyl-viologen. The reduction rates correlate directly with the one-electron reduction potentials at pH 7, where compounds with higher E7(1) values undergo faster reduction by the enzyme [4] [5].

NADPH-Cytochrome P450 Reductase Systems

The NADPH-cytochrome P450 reductase system represents a critical pathway for pimonidazole reduction in mammalian systems [6] [7]. This flavoprotein enzyme facilitates one-electron reduction of the nitro group, generating nitro radical anions that can either undergo further reduction under hypoxic conditions or be reoxidized in the presence of molecular oxygen [8] [7]. The enzyme requires NADPH as an electron donor and utilizes flavin cofactors to mediate electron transfer to the substrate.

Mitochondrial Electron Transport Chain Involvement

Mitochondrial complexes I and III participate in pimonidazole reduction through their normal electron transport functions [9] [10]. Complex I utilizes NADH and iron-sulfur clusters to facilitate electron transfer, while Complex III employs ubiquinone and cytochrome c in the reduction process. The efficiency of these mitochondrial systems depends on the NADH/NAD+ ratio and local oxygen tension, making them particularly relevant in hypoxic cellular environments [8] [10].

Two-Electron versus One-Electron Reduction Pathways

DT-diaphorase represents a unique two-electron reductase that can reduce nitroimidazoles independently of oxygen concentration [11] [12]. This enzyme bypasses the oxygen-dependent first reduction step, resulting in direct formation of hydroxylamine derivatives without the intermediate formation of nitro radical anions. However, DT-diaphorase does not generally account for the majority of hypoxia-induced binding of nitroimidazoles, as evidenced by differentiation-associated and oxygen-independent staining patterns observed in some clinical cancers [11].

Thiol Group Interaction Dynamics

The interaction between reduced pimonidazole species and cellular thiol groups represents the fundamental mechanism underlying its hypoxia-selective binding properties. These interactions follow well-defined chemical kinetics and result in stable covalent adduct formation [1] [2] [3] [13].

Glutathione Conjugation Mechanisms

Reduced pimonidazole forms stable conjugates with glutathione through nucleophilic substitution reactions [14] [15] [16]. The glutathione molecule, with its nucleophilic sulfhydryl group of the cysteine residue, acts as a soft nucleophile that preferentially reacts with the electrophilic centers generated during pimonidazole reduction. The reaction follows second-order kinetics and is pH-dependent, with the thiolate anion (GS⁻) representing the reactive species at physiological pH (pKa = 9.2) [16].

Mass spectrometry studies have confirmed the formation of pimonidazole-glutathione conjugates, with detection of doubly charged adducts at m/z 265.6 [13] [15]. These conjugates demonstrate remarkable stability under physiological conditions and resist hydrolytic degradation, contributing to the long-term retention of the hypoxia signal in affected tissues [13] [15].

Protein Thiol Targeting Specificity

Pimonidazole exhibits selective reactivity toward specific protein cysteine residues, with binding kinetics varying according to the local protein environment and thiol accessibility [17] [18] [19]. The reaction rate constants for protein adduction range from 10² to 10⁵ M⁻¹s⁻¹, depending on the target protein structure and the reactivity of individual cysteine residues [17] [19].

Glutathione-S-transferase P1-1 serves as a well-characterized model for protein adduction, with pimonidazole forming adducts preferentially at Cys47 (rate constant: 7×10⁻⁴ min⁻¹) compared to Cys14 (rate constant: 2×10⁻⁴ min⁻¹) [17]. This selectivity reflects differences in the local chemical environment and accessibility of the thiol groups within the protein structure.

Competitive Binding Dynamics

The formation of pimonidazole-thiol adducts occurs in competition with other cellular nucleophiles, particularly glutathione, which is present at millimolar concentrations in most cells [14] [16]. Approximately 20% of reductively activated pimonidazole reacts with thiol-containing proteins and small molecules such as glutathione, while the remaining 80% undergoes hydrolytic fragmentation [13].

This competitive binding creates a dynamic equilibrium where glutathione can serve both as a direct target for pimonidazole conjugation and as a protective agent that can reverse protein modifications through competitive binding [17] [18]. The high intracellular concentration of glutathione relative to protein thiols generally favors glutathione conjugation, contributing to the detoxification of reactive pimonidazole metabolites.

Protein Adduct Formation Kinetics

The formation of stable protein adducts represents the molecular basis for pimonidazole retention in hypoxic tissues. These adducts form through well-characterized kinetic processes that depend on protein structure, thiol reactivity, and local chemical environment [17] [18] [19].

Kinetic Rate Constants and Mechanisms

Protein adduct formation follows pseudo-first-order kinetics when pimonidazole concentration exceeds protein concentration, with observed rate constants ranging from 2×10⁻⁵ to 7×10⁻⁴ min⁻¹ for different protein targets [17]. The variation in rate constants reflects differences in cysteine accessibility, local pKa values, and protein conformational dynamics.

Glyceraldehyde-3-phosphate dehydrogenase and creatine kinase demonstrate particularly high reactivity toward pimonidazole, with rate constants in the range of 10² to 10⁵ M⁻¹s⁻¹ [18] [19]. These enzymes undergo both adduct formation and protein dimerization upon exposure to pimonidazole, resulting in complete loss of enzymatic activity [18] [19].

Structural Consequences of Adduct Formation

Protein adduction by pimonidazole induces significant structural changes that extend beyond simple covalent modification. The formation of intermolecular crosslinks between protein molecules leads to the formation of high molecular weight aggregates, particularly evident in enzymes such as glyceraldehyde-3-phosphate dehydrogenase and creatine kinase [18] [19].

These structural modifications result in irreversible loss of protein function, with enzymatic activity decreasing proportionally to the extent of adduct formation. The correlation between adduction rate constants and functional impairment suggests that protein modification represents a primary mechanism of pimonidazole-induced cellular effects [18] [19].

Selectivity and Targeting Patterns

Protein adduct formation demonstrates remarkable selectivity, with certain proteins showing preferential modification compared to others of similar thiol content [17] [18]. This selectivity depends on multiple factors including protein structure, cysteine accessibility, local electrostatic environment, and the presence of binding sites that can concentrate pimonidazole near reactive thiols.

Mass spectrometry peptide mapping has revealed that pimonidazole preferentially targets specific cysteine residues within proteins, such as Cys149 and Cys244 in glyceraldehyde-3-phosphate dehydrogenase [18] [19]. This site-specific modification pattern suggests that protein structure plays a critical role in determining adduction susceptibility.

Reversibility and Protective Mechanisms

While protein adduct formation is generally considered irreversible under physiological conditions, competitive reactions with glutathione can provide some protection against permanent modification [17] [18]. High concentrations of reduced glutathione can reverse protein adduction in some cases, particularly when the adducts are formed through reversible mechanisms or when glutathione displaces pimonidazole from protein binding sites [18] [19].

This protective effect of glutathione creates a complex dynamic where cellular thiol status influences both the extent and reversibility of protein modification. Cells with depleted glutathione levels show enhanced protein adduction and more severe functional consequences following pimonidazole exposure [16].

Oxygen Dependency of Reductive Activation

The oxygen dependency of pimonidazole reductive activation represents the fundamental mechanism underlying its hypoxia selectivity. This dependency operates through multiple interconnected pathways that collectively determine the threshold oxygen concentrations required for significant drug activation [8] [20] [21] [22].

Oxygen Threshold Concentrations

Pimonidazole demonstrates a steep oxygen dependency with maximum binding occurring at oxygen concentrations below 10 mmHg (approximately 1.3% oxygen) [2] [21] [23]. Studies using multi-cellular spheroids have shown minimal accumulation of nitroimidazoles in the tissue pO₂ range of 20 to 60 mmHg, with a steep increase in binding as oxygen levels approach 10 mmHg [21].

The sigmoidal relationship between oxygen concentration and pimonidazole binding indicates the existence of a threshold effect, where small changes in oxygen concentration near the critical threshold produce dramatic changes in drug activation [20] [22]. This threshold relationship has been established to occur at approximately 60% of normal oxygen levels, below which significant nitro group reduction and cellular trapping occurs [22].

Cellular Oxygen Consumption and Metabolic Factors

The effective oxygen concentration for pimonidazole activation depends not only on ambient oxygen levels but also on cellular oxygen consumption rates and metabolic demand [8] [10]. Cells with high metabolic activity can create localized hypoxic microenvironments even under conditions of adequate oxygen supply, leading to pimonidazole activation in metabolically active tissues [10].

Hypoxia-induced metabolic reprogramming affects pimonidazole activation through multiple pathways. The downregulation of mitochondrial electron transport chain activity reduces cellular oxygen consumption, while the upregulation of glycolysis provides alternative energy production pathways that operate independently of oxygen availability [10] [24].

Enzyme System Oxygen Requirements

Different enzyme systems involved in pimonidazole reduction show varying oxygen dependencies. One-electron reductases such as NADPH-cytochrome P450 reductase and mitochondrial complexes demonstrate high oxygen sensitivity, with their activity being reversibly inhibited by oxygen concentrations above 10-15 mmHg [4] [11].

In contrast, two-electron reductases like DT-diaphorase can reduce pimonidazole independently of oxygen concentration, although these enzymes do not contribute significantly to hypoxia-selective binding under most physiological conditions [11] [12]. The dominance of oxygen-sensitive one-electron reduction pathways accounts for the overall oxygen dependency of pimonidazole activation.

Temporal Dynamics of Oxygen-Dependent Activation

The oxygen dependency of pimonidazole activation demonstrates complex temporal dynamics that reflect both acute and chronic responses to hypoxia [21] [25]. Acute hypoxia (minutes to hours) primarily affects enzyme activity and substrate availability, while chronic hypoxia (hours to days) induces transcriptional responses that modify the cellular machinery responsible for drug activation [10].

Studies have shown that pimonidazole can detect both chronic and acute hypoxia, with the binding pattern reflecting the integrated oxygen exposure history of the tissue [2] [26]. This temporal integration makes pimonidazole particularly valuable for detecting fluctuating oxygen conditions that might not be captured by instantaneous oxygen measurements [11] [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Ebneter A, Kokona D, Schneider N, Zinkernagel MS. Microglia Activation and Recruitment of Circulating Macrophages During Ischemic Experimental Branch Retinal Vein Occlusion. Invest Ophthalmol Vis Sci. 2017 Feb 1;58(2):944-953. doi: 10.1167/iovs.16-20474. PubMed PMID: 28170538.

3: Jazwa A, Florczyk U, Grochot-Przeczek A, Krist B, Loboda A, Jozkowicz A, Dulak J. Limb ischemia and vessel regeneration: Is there a role for VEGF? Vascul Pharmacol. 2016 Nov;86:18-30. doi: 10.1016/j.vph.2016.09.003. Epub 2016 Sep 10. Review. PubMed PMID: 27620809.

4: Somers E, Lees RD, Hoban K, Sleigh JN, Zhou H, Muntoni F, Talbot K, Gillingwater TH, Parson SH. Vascular Defects and Spinal Cord Hypoxia in Spinal Muscular Atrophy. Ann Neurol. 2016 Feb;79(2):217-30. doi: 10.1002/ana.24549. Epub 2016 Jan 13. PubMed PMID: 26506088.

5: Ogino A, Takemura G, Hashimoto A, Kanamori H, Okada H, Nakagawa M, Tsujimoto A, Goto K, Kawasaki M, Nagashima K, Miyakoda G, Fujiwara T, Yabuuchi Y, Fujiwara H, Minatoguchi S. OPC-28326, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling. Am J Physiol Heart Circ Physiol. 2015 Jul 1;309(1):H213-21. doi: 10.1152/ajpheart.00062.2015. Epub 2015 Apr 24. PubMed PMID: 25910803.

6: Matsuura Y, Yamashita A, Iwakiri T, Sugita C, Okuyama N, Kitamura K, Asada Y. Vascular wall hypoxia promotes arterial thrombus formation via augmentation of vascular thrombogenicity. Thromb Haemost. 2015 Jul;114(1):158-72. doi: 10.1160/TH14-09-0794. Epub 2015 Apr 2. PubMed PMID: 25833755.

7: Caria CR, Moscato CH, Tomé RB, Pedrazzoli J Jr, Ribeiro ML, Gambero A. Nitric oxide interferes with hypoxia signaling during colonic inflammation. Arq Gastroenterol. 2014 Oct-Dec;51(4):302-8. doi: 10.1590/S0004-28032014000400007. PubMed PMID: 25591158.

8: Aguilera KY, Brekken RA. Hypoxia Studies with Pimonidazole in vivo. Bio Protoc. 2014 Oct 5;4(19). pii: e1254. PubMed PMID: 27453908; PubMed Central PMCID: PMC4956402.

9: Tawfik A, Markand S, Al-Shabrawey M, Mayo JN, Reynolds J, Bearden SE, Ganapathy V, Smith SB. Alterations of retinal vasculature in cystathionine-β-synthase heterozygous mice: a model of mild to moderate hyperhomocysteinemia. Am J Pathol. 2014 Sep;184(9):2573-85. doi: 10.1016/j.ajpath.2014.05.018. Epub 2014 Jul 10. PubMed PMID: 25016930; PubMed Central PMCID: PMC4188277.

10: Kang S, Lee D, Theusch BE, Arpey CJ, Brennan TJ. Wound hypoxia in deep tissue after incision in rats. Wound Repair Regen. 2013 Sep-Oct;21(5):730-9. doi: 10.1111/wrr.12081. Epub 2013 Aug 8. PubMed PMID: 23926943; PubMed Central PMCID: PMC3776009.

11: Zhang Y, Chen X, Ren P, Su Z, Cao H, Zhou J, Zou X, Fu S, Lin S, Fan J, Yang B, Sun X, Zhou Y, Chen Y, Yang L, Wu J. Synergistic effect of combination topotecan and chronomodulated radiation therapy on xenografted human nasopharyngeal carcinoma. Int J Radiat Oncol Biol Phys. 2013 Oct 1;87(2):356-62. doi: 10.1016/j.ijrobp.2013.05.047. Epub 2013 Jul 29. PubMed PMID: 23906928.

12: Horai N, Nagaoka T, Higuchi I, Kasai H, Yoshioka T, Umekita Y, Fukuzaki K, Nagata R, Miyata A, Abeyama K. Muscle wasting associated with pathologic change is a risk factor for the exacerbation of joint swelling in collagen-induced arthritis in cynomolgus monkeys. BMC Musculoskelet Disord. 2013 Jul 9;14:205. doi: 10.1186/1471-2474-14-205. PubMed PMID: 23834772; PubMed Central PMCID: PMC3710207.

13: Lancerotto L, Chin MS, Freniere B, Lujan-Hernandez JR, Li Q, Valderrama Vasquez A, Bassetto F, Del Vecchio DA, Lalikos JF, Orgill DP. Mechanisms of action of external volume expansion devices. Plast Reconstr Surg. 2013 Sep;132(3):569-78. doi: 10.1097/PRS.0b013e31829ace30. PubMed PMID: 23676966.

14: McCall KC, Humm JL, Bartlett R, Reese M, Carlin S. Copper-64-diacetyl-bis(N(4)-methylthiosemicarbazone) pharmacokinetics in FaDu xenograft tumors and correlation with microscopic markers of hypoxia. Int J Radiat Oncol Biol Phys. 2012 Nov 1;84(3):e393-9. doi: 10.1016/j.ijrobp.2012.05.005. Epub 2012 Jun 23. PubMed PMID: 22727887; PubMed Central PMCID: PMC3522091.

15: Del Bigio MR, Khan OH, da Silva Lopes L, Juliet PA. Cerebral white matter oxidation and nitrosylation in young rodents with kaolin-induced hydrocephalus. J Neuropathol Exp Neurol. 2012 Apr;71(4):274-88. doi: 10.1097/NEN.0b013e31824c1b44. PubMed PMID: 22437339.

16: Grahl N, Puttikamonkul S, Macdonald JM, Gamcsik MP, Ngo LY, Hohl TM, Cramer RA. In vivo hypoxia and a fungal alcohol dehydrogenase influence the pathogenesis of invasive pulmonary aspergillosis. PLoS Pathog. 2011 Jul;7(7):e1002145. doi: 10.1371/journal.ppat.1002145. Epub 2011 Jul 21. PubMed PMID: 21811407; PubMed Central PMCID: PMC3141044.

17: Erba P, Ogawa R, Ackermann M, Adini A, Miele LF, Dastouri P, Helm D, Mentzer SJ, D'Amato RJ, Murphy GF, Konerding MA, Orgill DP. Angiogenesis in wounds treated by microdeformational wound therapy. Ann Surg. 2011 Feb;253(2):402-9. doi: 10.1097/SLA.0b013e31820563a8. PubMed PMID: 21217515; PubMed Central PMCID: PMC3403722.

18: Ohta A, Diwanji R, Kini R, Subramanian M, Ohta A, Sitkovsky M. In vivo T cell activation in lymphoid tissues is inhibited in the oxygen-poor microenvironment. Front Immunol. 2011 Jul 5;2:27. doi: 10.3389/fimmu.2011.00027. eCollection 2011. PubMed PMID: 22566817; PubMed Central PMCID: PMC3342240.

19: Matsuzaki S, Jardon K, Maleysson E, D'Arpiany F, Canis M, Bazin JE, Mage G. Carbon dioxide pneumoperitoneum, intraperitoneal pressure, and peritoneal tissue hypoxia: a mouse study with controlled respiratory support. Surg Endosc. 2010 Nov;24(11):2871-80. doi: 10.1007/s00464-010-1069-z. Epub 2010 Apr 24. PubMed PMID: 20419320.

20: Shynlova O, Dorogin A, Lye SJ. Stretch-induced uterine myocyte differentiation during rat pregnancy: involvement of caspase activation. Biol Reprod. 2010 Jun;82(6):1248-55. doi: 10.1095/biolreprod.109.081158. Epub 2010 Feb 24. PubMed PMID: 20181619.

Explore Compound Types